molecular formula C7H9NO B094206 4,6-Dimethylpyridin-2-ol CAS No. 16115-08-5

4,6-Dimethylpyridin-2-ol

Cat. No.: B094206
CAS No.: 16115-08-5
M. Wt: 123.15 g/mol
InChI Key: FSPIBFKGESGOLU-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridin-2-ol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Interactions : 2-Amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts exhibit significant non-classical N–H⋯X hydrogen bonding and π–π interactions, forming ladder chains in the crystal structure (Haddad, AlDamen, & Willett, 2006).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyridine 2, 6-dicarboxylic acid from 2, 6-dimethylpyridine, offering a more efficient process compared to traditional methods (Zhang et al., 2010).

  • Ion Mobility Spectrometry : 2,4-Dimethylpyridine, a related compound, has been studied in ion mobility spectrometry, indicating its potential as a chemical standard due to its distinct ion mobility characteristics (Eiceman, Nazarov, & Stone, 2003).

  • Catalysis and Adsorption Studies : 2,6-Dimethylpyridine reacts selectively with hydroxyl groups in zeolites, making it useful for studying Bronsted and Lewis sites in catalysis (Jacobs & Heylen, 1974).

  • Biodegradation Research : Arthrobacter crystallopoietes has been used for the biodegradation of 2,6-dimethylpyridine, a process important for waste water treatment in chemical industries (Khasaeva, Parshikov, & Zaraisky, 2020).

  • Vibrational Properties : The structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a compound structurally similar to 4,6-Dimethylpyridin-2-ol, have been studied for their potential antimicrobial and anticancer properties (Márquez et al., 2015).

  • Corrosion Inhibition : 2,6-Dimethylpyridine has shown effectiveness as a corrosion inhibitor for aluminum in various solutions, providing insights into its application in materials science (Padash et al., 2020).

Safety and Hazards

The safety information for “4,6-Dimethylpyridin-2-ol” indicates that it has the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIBFKGESGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280372
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-08-5
Record name 16115-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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